molecular formula C8H12N2 B184220 2,3-Dimethylbenzene-1,4-diamine CAS No. 5306-96-7

2,3-Dimethylbenzene-1,4-diamine

Cat. No.: B184220
CAS No.: 5306-96-7
M. Wt: 136.19 g/mol
InChI Key: GZVVXXLYQIFVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C8H12N2 It is a derivative of benzene, where two methyl groups and two amino groups are substituted at the 2, 3, 1, and 4 positions, respectively

Biochemical Analysis

Biochemical Properties

2,3-Dimethylbenzene-1,4-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as monoamine oxidases (MAOs) and diamine oxidases (DAOs). These enzymes catalyze the oxidative deamination of amines, leading to the formation of aldehydes and ammonia. The interaction between this compound and these enzymes involves the binding of the amine groups to the active site of the enzyme, facilitating the deamination process .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of monoamine oxidases by binding to their active sites, preventing the oxidation of monoamines. Additionally, it can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of amines. It interacts with enzymes such as monoamine oxidases and diamine oxidases, which catalyze the oxidative deamination of amines. This process results in the formation of aldehydes and ammonia, which are further metabolized by other enzymes. The involvement of this compound in these pathways can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound within the cell can determine its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbenzene-1,4-diamine can be synthesized through several methods. One common synthetic route involves the reaction of phthalic acid with methylamine. The process typically involves the formation of a precursor compound, which is then subjected to dehydration and decarboxylation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2,3-Dimethylbenzene-1,4-diamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylbenzene-1,4-diamine
  • 3,4-Dimethylbenzene-1,2-diamine
  • 4,5-Dimethyl-1,2-phenylenediamine

Uniqueness

2,3-Dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,3-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVVXXLYQIFVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967559
Record name 2,3-Dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5306-96-7
Record name 1,4-Diamino-2,3-dimethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIAMINO-2,3-DIMETHYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZJ9FZY3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylbenzene-1,4-diamine
Reactant of Route 2
2,3-Dimethylbenzene-1,4-diamine
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylbenzene-1,4-diamine
Reactant of Route 4
2,3-Dimethylbenzene-1,4-diamine
Reactant of Route 5
Reactant of Route 5
2,3-Dimethylbenzene-1,4-diamine
Reactant of Route 6
2,3-Dimethylbenzene-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.